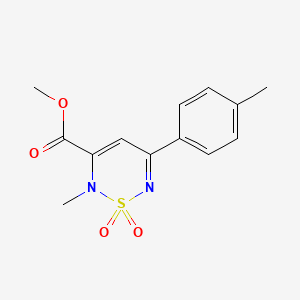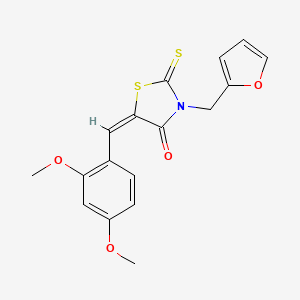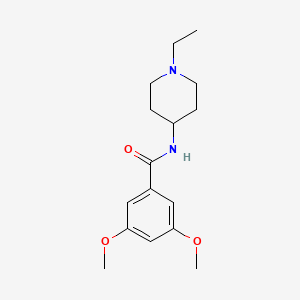![molecular formula C15H24N2O3S B4619406 3-{4-[(dimethylamino)sulfonyl]phenyl}-N-isobutylpropanamide](/img/structure/B4619406.png)
3-{4-[(dimethylamino)sulfonyl]phenyl}-N-isobutylpropanamide
Overview
Description
3-{4-[(dimethylamino)sulfonyl]phenyl}-N-isobutylpropanamide is a useful research compound. Its molecular formula is C15H24N2O3S and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.15076381 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiac Myosin Activation
The sulfonamidophenylethylamide analogues, related to 3-{4-[(dimethylamino)sulfonyl]phenyl}-N-isobutylpropanamide, have been explored for their potential as novel and potent cardiac myosin activators. These compounds have shown promising results in both in vitro and in vivo studies, displaying positive inotropic effects in isolated rat ventricular myocytes. Their high selectivity for cardiac myosin over skeletal and smooth muscle myosin suggests a new class of cardiac myosin activators for the treatment of systolic heart failure (Manickam et al., 2019).
Antiviral Properties
3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide (BAY 38-4766) is a selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication. It interferes with viral DNA maturation and packaging without inhibiting viral DNA synthesis, transcription, and translation. This compound's mechanism of action involves inhibition of both concatemer processing and functional cleavage at intergenomic transitions, pointing to its interference with viral DNA maturation and monomeric genome length packaging (Buerger et al., 2001).
Tautomeric Behavior in Medicinal Chemistry
The investigation of the tautomeric behavior of sulfonamide derivatives, including those related to this compound, has significant implications in bioorganics and medicinal chemistry. Molecular conformation or tautomeric forms of molecules are directly related to their pharmaceutical and biological activities. Such studies help in understanding the drug-like properties of these compounds (Erturk et al., 2016).
Fluorescent Molecular Probes
Compounds embodying dimethylamino and sulfonyl groups have been prepared as new fluorescent solvatochromic dyes. These molecules exhibit strong solvent-dependent fluorescence correlated with the empirical solvent polarity parameter, suggesting their use in developing ultrasensitive fluorescent molecular probes. The probes can be applied to study a variety of biological events and processes due to their fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift (Diwu et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-N-(2-methylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-12(2)11-16-15(18)10-7-13-5-8-14(9-6-13)21(19,20)17(3)4/h5-6,8-9,12H,7,10-11H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNJXARVZBTRAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B4619323.png)


![N-allyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4619352.png)
![3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4619354.png)
![2-methyl-1-(4-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4619359.png)

![1-methyl-3-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4619374.png)

![N'-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4619386.png)
![4-chloro-3-(5-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4619391.png)
![4-(difluoromethyl)-1-isopropyl-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4619394.png)

![3-(4-tert-butylphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4619436.png)
